![molecular formula C22H24N4O5 B2820616 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396808-08-4](/img/structure/B2820616.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a compound that could be of interest in the field of chemical synthesis and medicinal chemistry, given its structural complexity and potential biological activity. While specific studies on this compound were not identified, research on related compounds provides insights into possible applications in scientific research, especially in the synthesis of complex molecules and the development of pharmacologically active agents.
Chemical Synthesis Techniques : Research on compounds with similar structural motifs, such as 2-Benzyloxy-1-methylpyridinium triflate, indicates advancements in the techniques of benzylation of alcohols, which is crucial for the synthesis of ether derivatives. These methodologies are applicable in synthesizing a wide range of complex organic molecules, highlighting the importance of novel reagents and catalysts in organic synthesis (Poon & Dudley, 2006).
Drug Discovery and Development : Compounds with intricate structures, such as this compound, often serve as key scaffolds or lead compounds in drug discovery. For instance, derivatives of related chemical frameworks have been explored for their potential as melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which could influence research in obesity and metabolic disorders (Kym et al., 2005).
Potential Therapeutic Applications
Antioxidant and Neuroprotective Effects : The exploration of compounds for their antioxidant properties is crucial in developing treatments for neurodegenerative diseases. For example, ASS234, a compound with a different but similarly complex structure, has shown potential in upregulating antioxidant enzymes, suggesting that this compound might also be explored for neuroprotective effects (Ramos et al., 2016).
Anti-Inflammatory and Analgesic Properties : The development of novel anti-inflammatory and analgesic agents is a significant area of medicinal chemistry. Compounds like this compound may be studied for these properties, as similar chemical entities have demonstrated effectiveness against inflammation and pain without causing significant tissue damage (Küçükgüzel et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to mitotic blockade and cell apoptosis, affecting downstream cellular processes.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a similar effect, disrupting normal cell cycle progression and promoting programmed cell death.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly defined in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action
This compound could potentially serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c27-20(21(28)25-13-16-1-2-18-19(11-16)31-14-30-18)24-12-15-5-9-26(10-6-15)22(29)17-3-7-23-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXABNGXUHOYMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)
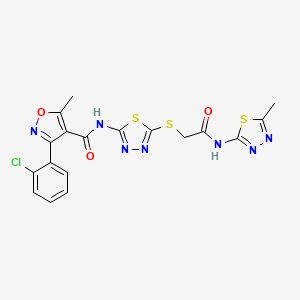

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)
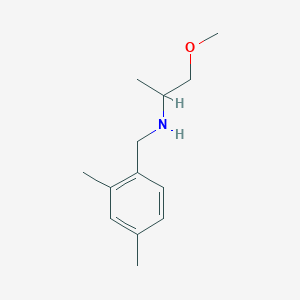
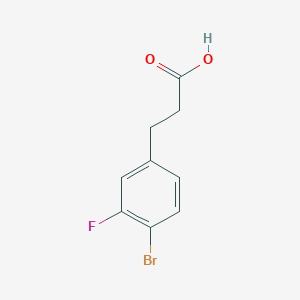
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)
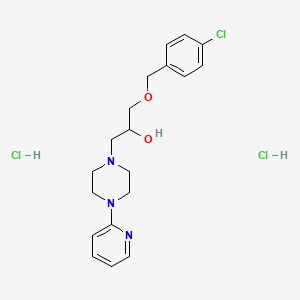
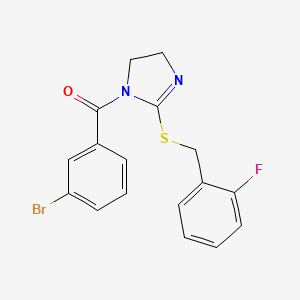
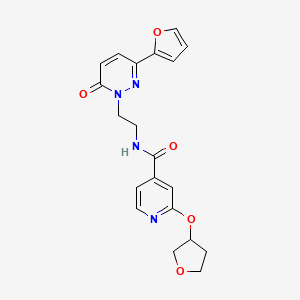

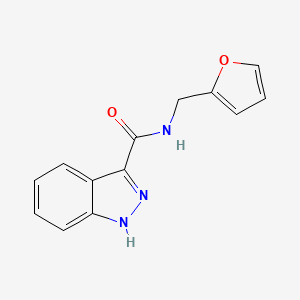
![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)